N-(1-ethoxy-2,2,2-trifluoroethyl)aniline
Description
N-(1-Ethoxy-2,2,2-trifluoroethyl)aniline is a trifluoromethylated N,O-acetal derivative characterized by a trifluoroethyl group attached to the nitrogen of an aniline moiety, with an ethoxy substituent at the β-position. This compound serves as a key intermediate in synthesizing α-trifluoroethyl amines, which are valuable scaffolds in pharmaceutical chemistry due to the metabolic stability and bioavailability imparted by the trifluoromethyl group .
Synthesis: The compound is synthesized via Grignard addition to N-aryl hemiaminal ethers. Optimal conditions involve reacting 3-chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline with methylmagnesium bromide (MeMgBr, 2–3 equivalents) in dry THF under argon at −15°C, yielding up to 74% . Higher temperatures (>0°C) result in decomposition, highlighting the sensitivity of the trifluoromethyl N,O-acetal structure .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(1-ethoxy-2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-9(10(11,12)13)14-8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
InChI Key |
OFYKVJNVMFXXIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)NC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
The reactivity and yield of N-(1-ethoxy-2,2,2-trifluoroethyl)aniline derivatives depend on the electronic nature of the aryl ring and the choice of Grignard reagent:
Key Insights :
- Electron-deficient aryl rings (e.g., 3-chlorophenyl) enhance reactivity in Grignard additions, while electron-rich rings (e.g., methoxy-substituted) lead to sluggish reactions and lower yields .
- Steric hindrance from substituents like phenyl (in 3a) reduces yields compared to smaller groups (e.g., methyl) .
Trifluoromethyl vs. Trifluoroethoxy Substituents
- This compound: The ethoxy group stabilizes the N,O-acetal intermediate, enabling nucleophilic attack. Applications include drug precursors like morpholino- and triazole-substituted amines .
- 2-(2,2,2-Trifluoroethoxy)Aniline : Contains a trifluoroethoxy group directly on the aromatic ring. This structure is less reactive in Grignard additions but may exhibit enhanced lipophilicity for agrochemical applications .
Heterocyclic Derivatives
- N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline : Incorporates a thiophene ring, broadening applications in materials science. The molecular weight (285.33 g/mol) and sulfur atom may influence pharmacokinetics .
- N-(2,3,3,3-Tetrafluoro-2-phenoxypropyl)aniline: Features tetrafluoro and phenoxy groups, offering unique electronic properties for catalysis or liquid crystals .
Research Findings and Implications
- Pharmaceutical Relevance : Trifluoroethyl amines derived from this compound show promise in drug design, particularly for kinase inhibitors and CNS agents, due to their enhanced metabolic stability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring accelerate Grignard addition, while electron-donating groups (e.g., OMe) hinder reactivity .
- Safety Considerations: Limited toxicological data exist for many analogues, necessitating careful handling during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
